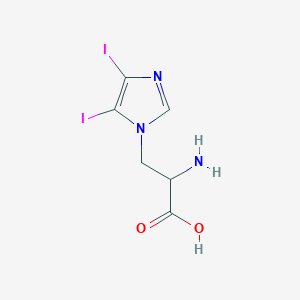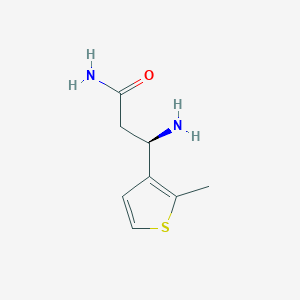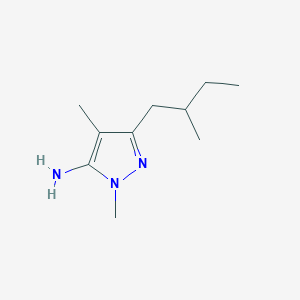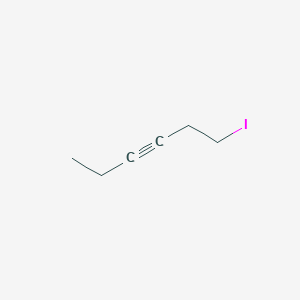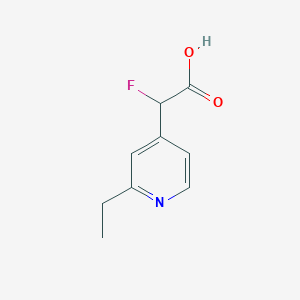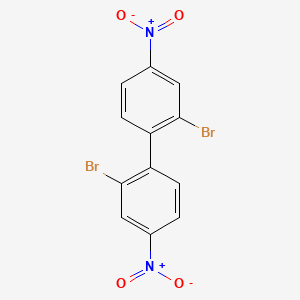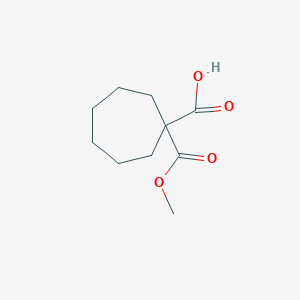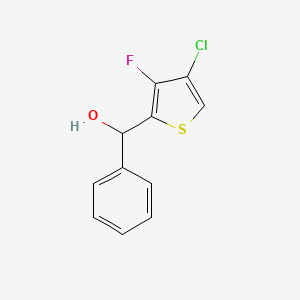
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H8ClFOS. This compound features a thiophene ring substituted with chlorine and fluorine atoms, as well as a phenyl group attached to a methanol moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Methanol Addition: Finally, the methanol moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-2-fluoro-3-(methylthio)phenyl)(thiophen-2-yl)methanol
- 4-Fluorothiophenol
- 4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Uniqueness
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring and the presence of both chloro and fluoro substituents. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H8ClFOS |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
(4-chloro-3-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H8ClFOS/c12-8-6-15-11(9(8)13)10(14)7-4-2-1-3-5-7/h1-6,10,14H |
Clave InChI |
IWADHRUDIXJUIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C(=CS2)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


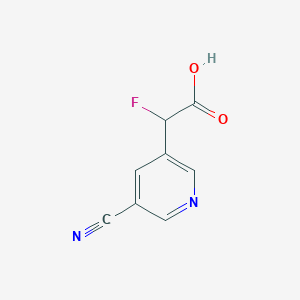

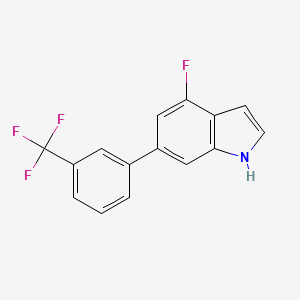

![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
